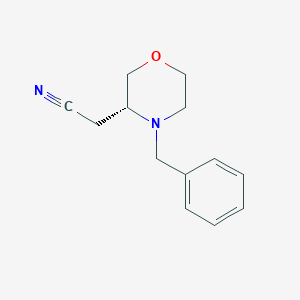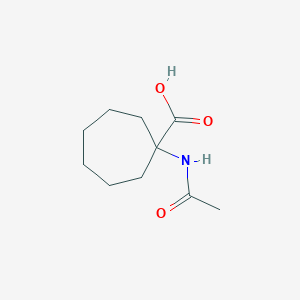![molecular formula C9H18N2O2S B1371058 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1156601-31-8](/img/structure/B1371058.png)
3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione
Overview
Description
3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione is a compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol . It is also known by its IUPAC name, N-(1,1-dioxidotetrahydro-3-thienyl)-4-piperidinamine . This compound is characterized by the presence of a piperidine ring and a thiolane ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione involves several steps. One common synthetic route includes the reaction of piperidine with a suitable thiolane precursor under controlled conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Thiolane derivatives: Compounds with a thiolane ring also show comparable reactivity and applications.
The uniqueness of this compound lies in its combined piperidine and thiolane rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)6-3-9(7-14)11-8-1-4-10-5-2-8/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUPXDSKABGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)

![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)

![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)
![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
